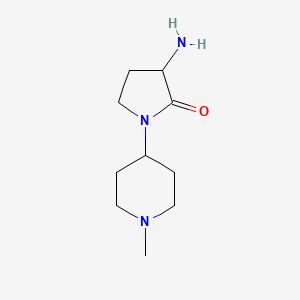

3-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one

Description

3-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one is a pyrrolidinone derivative with a molecular formula of C₉H₁₃N₅ and a molecular weight of 191.24 g/mol (CAS: 1479117-62-8) . The compound features a pyrrolidin-2-one core substituted with a 3-amino group and a 1-methylpiperidin-4-yl moiety. Pyrrolidin-2-one derivatives are widely explored in drug discovery due to their ability to modulate biological targets, including enzymes and receptors, through tunable substituents .

Properties

IUPAC Name |

3-amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-5-2-8(3-6-12)13-7-4-9(11)10(13)14/h8-9H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFXKTIRXVDILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1-methylpiperidine with a suitable pyrrolidinone precursor in the presence of an amine source . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and safety profiles of pyrrolidinone derivatives are highly sensitive to substituent modifications. Below is a systematic comparison of 3-amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one with key analogs:

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Pyrrolidinone Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | 1-methylpiperidin-4-yl, 3-amino | 191.24 | 1479117-62-8 |

| 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one | 3-fluorophenyl, 4-amino | 194.21 | 1105195-46-7 |

| Pyrrolidin-2,5-dione analogs (e.g., compounds 5,12,16,17) | Varies | ~200–250 | Not specified |

Key Observations :

- Pyrrolidin-2,5-dione analogs (e.g., compounds 5, 12, 16, 17) feature a diketone ring, which confers distinct electronic and steric properties compared to the monoketone pyrrolidin-2-one core .

Key Observations :

- The replacement of the pyrrolidin-2,5-dione ring with a pyrrolidin-2-one ring (as in the target compound) correlates with a lower safety margin (TD₅₀ < 300 mg/kg), suggesting that the diketone structure in analogs like compounds 5 and 12 enhances tolerability .

- The 3-fluorophenyl substituent in 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one may introduce toxicity risks, as evidenced by its safety data sheet warnings .

Mechanism and Therapeutic Potential

- Pyrrolidin-2-one derivatives: The unconstrained conformation of the pyrrolidine ring allows for versatile interactions with biological targets. The 3-amino group in the target compound may facilitate hydrogen bonding with enzymes or receptors, while the methylpiperidin group could enhance selectivity for central nervous system targets .

- Pyrrolidin-2,5-dione analogs : The electron-withdrawing diketone group may stabilize binding to ion channels or neurotransmitter receptors, contributing to their efficacy as anticonvulsants .

Biological Activity

3-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one (CAS No. 1251225-28-1) is a piperidine derivative with significant potential in medicinal chemistry. Its molecular formula is C10H19N3O, and it has a molecular weight of 197.28 g/mol. This compound is of interest due to its diverse biological activities, which are being explored for therapeutic applications.

The synthesis of this compound typically involves reactions between 1-methylpiperidine and pyrrolidinone precursors. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for its functionalization in drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The presence of the amino group allows for potential hydrogen bonding and ionic interactions, which may enhance binding affinity to biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown cytotoxic effects in various cancer cell lines, suggesting its role as a potential anticancer agent. A study demonstrated that derivatives of piperidine compounds could induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

2. Cholinesterase Inhibition

The compound has also been investigated for its cholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment. Structure–activity relationship studies have identified modifications that enhance inhibition efficacy against cholinesterases, making it a candidate for further development in neurodegenerative disease therapies .

3. Antioxidant Effects

Some derivatives of the compound have demonstrated antioxidant properties, contributing to their potential in treating oxidative stress-related conditions. This activity may be linked to the modulation of reactive oxygen species (ROS) within cellular environments .

Case Studies

Several case studies have focused on the biological efficacy of this compound:

Research Applications

The compound's unique structure makes it a valuable building block in medicinal chemistry. Its applications include:

- Drug Development : As a precursor for synthesizing novel therapeutic agents.

- Chemical Biology : Investigating mechanisms of action through receptor binding studies.

- Pharmaceutical Industry : Potential use as an intermediate in the production of specialty chemicals.

Q & A

Q. What are the key synthetic routes for 3-Amino-1-(1-methylpiperidin-4-yl)pyrrolidin-2-one, and what critical reaction conditions must be controlled?

Answer: The synthesis typically involves multi-step procedures:

- Step 1: Formation of the pyrrolidin-2-one core via cyclization of a precursor (e.g., 4-methylpiperidine derivatives) under acidic or basic conditions.

- Step 2: Introduction of the amino group via reductive amination or nucleophilic substitution, requiring anhydrous solvents like DMF or THF and temperatures between 60–100°C .

- Step 3: Purification using column chromatography or recrystallization to isolate the final product.

Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and precise pH control during amination steps .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the piperidine and pyrrolidinone rings (e.g., coupling constants for axial/equatorial protons) .

- Mass Spectrometry (GC-MS/LC-MS): Validates molecular weight and detects impurities (<1% threshold) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase C18 columns with UV detection at 210–260 nm .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis, and what are common pitfalls?

Answer:

- Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis .

- Catalyst Screening: Palladium or nickel catalysts improve amination efficiency but may introduce metal residues requiring post-reaction chelation .

- Temperature Gradients: Controlled ramping (e.g., 5°C/min) prevents exothermic side reactions in cyclization steps .

- Common Pitfalls:

- Epimerization at the piperidine C4 position due to prolonged heating, detectable via chiral HPLC .

- Residual solvents (e.g., DMF) exceeding ICH Q3C limits; mitigate via rotary evaporation under high vacuum .

Q. How do stereochemical variations in the piperidine ring affect biological activity, and how can contradictions in literature data be resolved?

Answer:

- Stereochemical Impact:

- Resolving Data Contradictions:

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic (PK) properties and off-target liabilities?

Answer:

- ADMET Prediction:

- Validation:

- Compare in silico results with in vitro hepatic microsome stability assays (e.g., rat/human CL₋ᵢₙₜᵣ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.